molecular formula C6H12ClNO2 B599675 Ethyl azetidine-2-carboxylate hydrochloride CAS No. 162698-21-7

Ethyl azetidine-2-carboxylate hydrochloride

Cat. No. B599675
M. Wt: 165.617
InChI Key: FGGSFZLUZRAVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl azetidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.617 . It is not intended for human or veterinary use and is used only for research.


Synthesis Analysis

The synthesis of azetidines, including Ethyl azetidine-2-carboxylate hydrochloride, has been a subject of research. One method involves the Strecker-type reaction using TMSCN to afford C-2 substituted azetidine . Another method involves the enzymatic hydrolysis of L-azetidine-2-carboxylate .


Molecular Structure Analysis

The molecular structure of Ethyl azetidine-2-carboxylate hydrochloride is determined by its molecular formula, C6H12ClNO2. Detailed structural analysis can be obtained through high-resolution crystal structures .


Chemical Reactions Analysis

Ethyl azetidine-2-carboxylate hydrochloride can undergo enzymatic hydrolysis, a ring-opening reaction that detoxifies L-azetidine-2-carboxylate . This reaction is catalyzed by an L-AZC hydrolase from Novosphingobium sp. MBES04 .

Scientific Research Applications

Synthesis and Biological Applications

Ethyl Azetidine-2-carboxylate Hydrochloride is a compound of interest in synthetic organic chemistry and has seen applications in the synthesis of enantiopure azetidine 2-carboxylic acids and their incorporation into peptides. The synthesis processes involve complex reactions that yield enantiopure compounds, which are crucial for further chemical and pharmaceutical applications. For instance, Couty, Evano, and Rabasso (2003) developed a method for preparing enantiopure azetidine 2-carboxylic acids by hydrolysis of the corresponding 2-cyano azetidines, which are analogues of phenylalanine, showcasing their potential in peptide synthesis (Couty, Evano, & Rabasso, 2003).

Moreover, azetidine derivatives, including those related to Ethyl Azetidine-2-carboxylate Hydrochloride, have been synthesized for their potential in antimicrobial and antioxidant activities. Devi et al. (2010) explored the synthesis of azetidione derivatives and evaluated their biological activities, indicating the compound's utility in developing new therapeutic agents (Devi, Ramaiah, Roopa, & Vaidya, 2010).

Foldameric Applications

In the realm of foldamer chemistry, Ethyl Azetidine-2-carboxylate Hydrochloride and its derivatives play a critical role in the development of novel foldamers—oligomers that adopt well-defined secondary structures. Žukauskaitė et al. (2011) detailed the synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives, highlighting their significance in biological applications and foldameric studies. These compounds are of interest due to their constrained structures, offering unique properties for the development of foldamers (Žukauskaitė, Mangelinckx, Buinauskaitė, Šačkus, & Kimpe, 2011).

Detoxification and Metabolism Studies

Additionally, Ethyl Azetidine-2-carboxylate Hydrochloride and its related compounds have been subjects of research in the study of detoxification and metabolism. Gross, Felsheim, and Wackett (2008) uncovered the genes and enzymes involved in the metabolism of Azetidine-2-carboxylate, providing insights into the detoxification mechanisms employed by certain bacteria. This research elucidates the biological pathways that can metabolize and detoxify azetidine compounds, offering a foundation for understanding how these compounds interact with living systems (Gross, Felsheim, & Wackett, 2008).

Safety And Hazards

The safety data sheet for Ethyl azetidine-2-carboxylate suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately . It is not intended for human or veterinary use.

Future Directions

Recent advances in the synthesis and reactivity of azetidines suggest that there is considerable interest in this field, with a focus on the most recent advances, trends, and future directions . The results of ongoing research will enable the engineering of L-AZC to the building block of aminoglycoside antibiotics .

properties

IUPAC Name

ethyl azetidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-2-9-6(8)5-3-4-7-5;/h5,7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGSFZLUZRAVTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681043
Record name Ethyl azetidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl azetidine-2-carboxylate hydrochloride

CAS RN

162698-21-7
Record name Ethyl azetidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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